2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
Overview
Description
2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid is an organic compound with the molecular formula C9H6FN3O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a 1,2,3-triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid typically involves the reaction of 2-fluoro-6-iodobenzoic acid with 1,2,3-triazole. This reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere .
Industrial Production Methods: the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, altering the electronic properties of the compound.
Coupling Reactions: The carboxylic acid group can form esters or amides through coupling reactions with alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium methoxide or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Coupling Reactions: Carbodiimides (e.g., EDCI) or coupling agents like DCC in the presence of a base.
Major Products Formed:
Esters and Amides: Formed from the carboxylic acid group.
Substituted Derivatives: Formed through substitution reactions on the benzene ring.
Scientific Research Applications
2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
- 2-Fluoro-6-iodobenzoic acid
- 1,2,3-Triazole derivatives
Comparison: this compound is unique due to the presence of both a fluorine atom and a triazole ring on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules. Compared to 2-fluoro-6-iodobenzoic acid, the triazole derivative offers additional sites for chemical modification and potential biological activity .
Biological Activity
Chemical Identity
2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid, with the CAS number 1186050-58-7, is a compound that combines a benzoic acid structure with a triazole moiety. Its molecular formula is and it has a molecular weight of 207.16 g/mol. The compound is characterized by the presence of a fluorine atom and a triazole ring, which are significant for its biological activity.
Biological Activity
This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Research indicates that compounds containing triazole rings often exhibit antimicrobial, antifungal, and anticancer properties.
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Antimicrobial Activity
Triazole derivatives are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism is similar to that of well-known antifungal agents like fluconazole. The presence of the fluorine atom in this compound may enhance its lipophilicity and bioavailability, potentially improving its efficacy against various pathogens . -
Anticancer Properties
Preliminary studies suggest that triazole-containing compounds can induce apoptosis in cancer cells. They may act by modulating signaling pathways involved in cell survival and proliferation. For instance, some studies have shown that derivatives can inhibit the growth of cancer cell lines by interfering with DNA synthesis or inducing oxidative stress .
Research Findings
Recent investigations into the biological activities of this compound have provided valuable insights:
- In Vitro Studies : Laboratory tests have demonstrated that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range .
- Cell Line Studies : In cancer research, cell viability assays indicated that this compound reduces viability in various cancer cell lines including breast and colon cancer cells. The mechanism appears to involve both direct cytotoxic effects and modulation of apoptotic pathways .
Case Studies
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Antibacterial Efficacy
A study published in a peer-reviewed journal highlighted the effectiveness of this compound against multidrug-resistant bacterial strains. The research demonstrated that the compound inhibited bacterial growth more effectively than some traditional antibiotics . -
Cancer Treatment Potential
Another investigation focused on the anticancer properties of this compound. It was shown to significantly reduce tumor growth in xenograft models when administered at specific dosages. The study concluded that further exploration into its pharmacokinetics and toxicity profiles is warranted for potential therapeutic applications .
Data Summary
Property | Value |
---|---|
CAS Number | 1186050-58-7 |
Molecular Formula | |
Molecular Weight | 207.16 g/mol |
Antibacterial Activity (MIC) | Low micromolar range |
Anticancer Activity | Significant reduction in cell viability |
Storage Conditions | Sealed in dry conditions at 2-8°C |
Properties
IUPAC Name |
2-fluoro-6-(triazol-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-2-1-3-7(8(6)9(14)15)13-11-4-5-12-13/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPOZDBAGMLNQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)N2N=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736398 | |
Record name | 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186050-58-7 | |
Record name | 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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